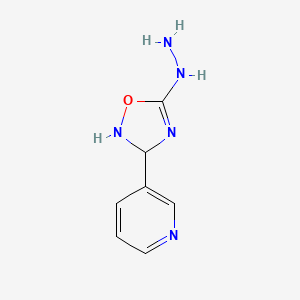
(3-Pyridin-3-yl-2,3-dihydro-1,2,4-oxadiazol-5-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazinyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)pyridine
- 3-(4-Nitro-1,2,5-oxadiazol-3-yl)pyridine
- 3-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(3-pyridin-3-yl-2,3-dihydro-1,2,4-oxadiazol-5-yl)hydrazine |
InChI |
InChI=1S/C7H9N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4,6,12H,8H2,(H,10,11) |
InChI Key |
AIRREJHHQDLNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2NOC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)
![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)


![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)





